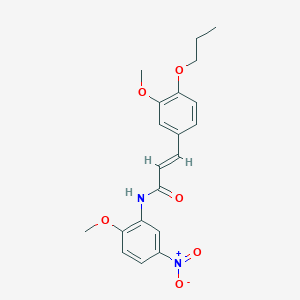![molecular formula C27H29N3O4S B4023365 N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)
N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by multiple functional groups, including phenylsulfonyl, pyrrolidinylcarbonyl, and glycine amide moieties. Such compounds are often studied for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic routes for complex molecules like this one typically involve multi-step synthesis, starting from simpler precursors. The processes might include the formation of glycinate derivatives, sulfonamide linkages, and the introduction of ethyl and pyrrolidinyl groups. For instance, the synthesis of pyrroles from ethyl glycinate derivatives indicates a method for introducing nitrogen-containing rings into the molecule, a potentially relevant step in synthesizing the target compound (Hombrecher & Horter, 1990).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on similar molecules have revealed that substituents on the phenyl rings and the nature of the amide linkage significantly influence the overall molecular conformation and electronic distribution, affecting their reactivity and interaction with biological targets (Lina M. Acosta et al., 2013).
Chemical Reactions and Properties
Compounds with these functionalities can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. The presence of the sulfonyl and glycine amide groups suggests that these compounds could participate in reactions typical of sulfonyl derivatives and amides, such as sulfonation, amidation, and reactions with nucleophiles.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and thermal stability, can be influenced by their molecular structure. For example, the introduction of the ethyl and phenylsulfonyl groups might affect the compound's lipophilicity, potentially improving its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are dictated by the functional groups present. The amide and sulfonyl functionalities contribute to the compound's ability to act as a hydrogen bond donor or acceptor, influencing its interactions in biological systems and its potential utility as a pharmaceutical agent.
References:
- Hombrecher, H., & Horter, G. (1990). Synthesis of Pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates. ChemInform, 21. Consensus.
- Lina M. Acosta, A. Yépes, A. Palma, J. Cobo, & C. Glidewell. (2013). Six closely related 4,6-disubstituted 2-amino-5-formylpyrimidines: different ring conformations, polarized electronic structures, and hydrogen-bonded assembly in zero, one, two, and three dimensions. Acta crystallographica. Section C, Crystal structure communications, 69 Pt 2, 162-71. Consensus.
Safety and Hazards
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-2-21-12-6-9-17-25(21)30(35(33,34)22-13-4-3-5-14-22)20-26(31)28-24-16-8-7-15-23(24)27(32)29-18-10-11-19-29/h3-9,12-17H,2,10-11,18-20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEAMBJPRFTGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4023283.png)
![methyl [(3-benzyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4023287.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4023288.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4023291.png)
![methyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4023302.png)

![ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023315.png)
![ethyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4023339.png)
![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023342.png)
![1,3,3-trimethyl-6-(4-methylbenzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4023344.png)
![4-methyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4023349.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)
